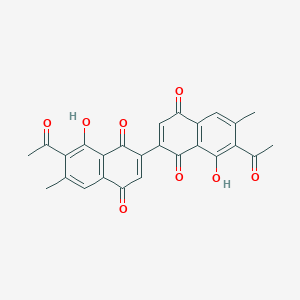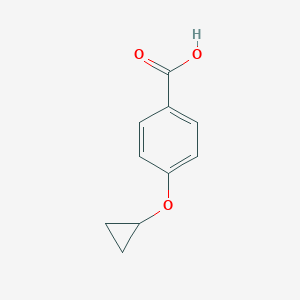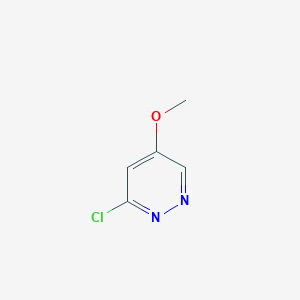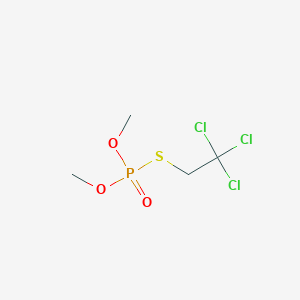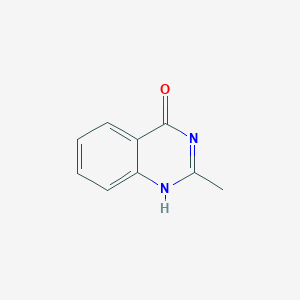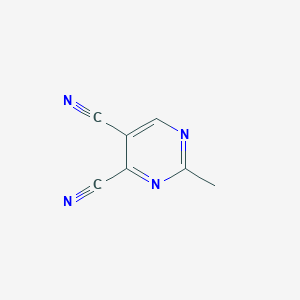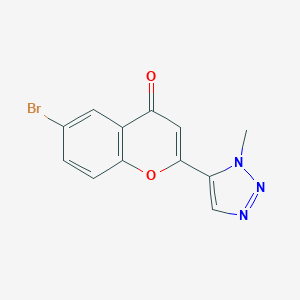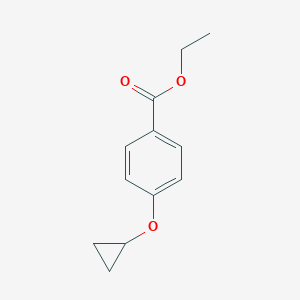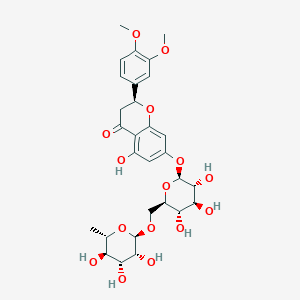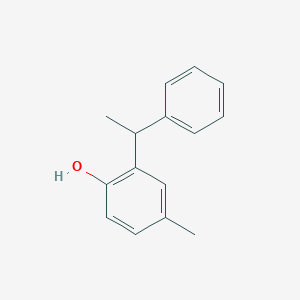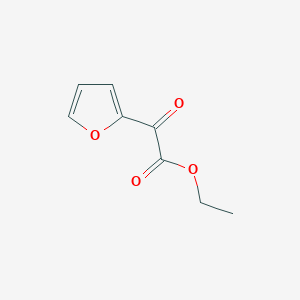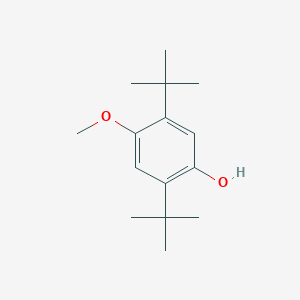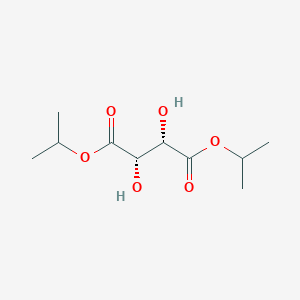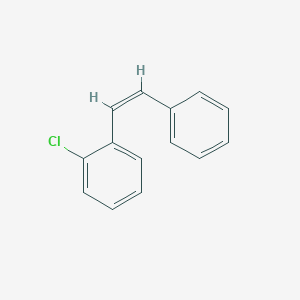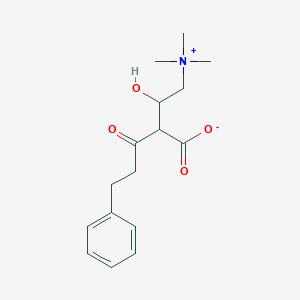
3-Phenylpropionylcarnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpropionylcarnitine (3-PPC) is a compound that belongs to the class of acylcarnitines. It is an important intermediate in the metabolism of fatty acids and is involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation. 3-PPC has gained considerable attention in recent years due to its potential therapeutic applications in various metabolic disorders.
Wirkmechanismus
The mechanism of action of 3-Phenylpropionylcarnitine involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism. Activation of PPARα by 3-Phenylpropionylcarnitine leads to increased β-oxidation of fatty acids, which results in improved lipid metabolism and reduced lipid accumulation in various tissues.
Biochemical and Physiological Effects:
3-Phenylpropionylcarnitine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of acylcarnitines in the blood, which is an indicator of increased fatty acid oxidation. Additionally, 3-Phenylpropionylcarnitine has been shown to reduce the levels of triglycerides, cholesterol, and free fatty acids in the blood, which are all risk factors for metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Phenylpropionylcarnitine in lab experiments include its ability to improve lipid metabolism and reduce inflammation in various tissues. Additionally, 3-Phenylpropionylcarnitine is a relatively stable compound and can be easily synthesized in the lab. However, the limitations of using 3-Phenylpropionylcarnitine in lab experiments include its potential toxicity at high doses and the lack of human studies to validate its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 3-Phenylpropionylcarnitine. One potential area of research is the development of novel analogs of 3-Phenylpropionylcarnitine with improved pharmacokinetic properties and reduced toxicity. Additionally, future studies could explore the therapeutic potential of 3-Phenylpropionylcarnitine in other metabolic disorders such as NAFLD and metabolic syndrome. Finally, human studies are needed to validate the therapeutic potential of 3-Phenylpropionylcarnitine and to determine the optimal dosage and duration of treatment.
Synthesemethoden
The synthesis of 3-Phenylpropionylcarnitine can be achieved by reacting phenylpropionic acid with L-carnitine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields 3-Phenylpropionylcarnitine and dicyclohexylurea as a byproduct.
Wissenschaftliche Forschungsanwendungen
3-Phenylpropionylcarnitine has been extensively studied for its potential therapeutic applications in various metabolic disorders such as obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes. Additionally, 3-Phenylpropionylcarnitine has been shown to reduce lipid accumulation and inflammation in the liver, which is a hallmark of non-alcoholic fatty liver disease (NAFLD).
Eigenschaften
CAS-Nummer |
132741-84-5 |
|---|---|
Produktname |
3-Phenylpropionylcarnitine |
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
2-[1-hydroxy-2-(trimethylazaniumyl)ethyl]-3-oxo-5-phenylpentanoate |
InChI |
InChI=1S/C16H23NO4/c1-17(2,3)11-14(19)15(16(20)21)13(18)10-9-12-7-5-4-6-8-12/h4-8,14-15,19H,9-11H2,1-3H3 |
InChI-Schlüssel |
JEWWNUQTFJAMTI-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(C(C(=O)CCC1=CC=CC=C1)C(=O)[O-])O |
Kanonische SMILES |
C[N+](C)(C)CC(C(C(=O)CCC1=CC=CC=C1)C(=O)[O-])O |
Synonyme |
3-phenylpropionylcarnitine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



